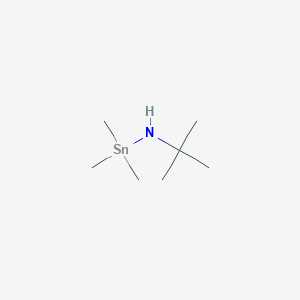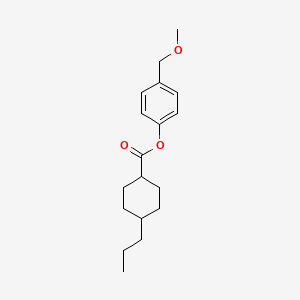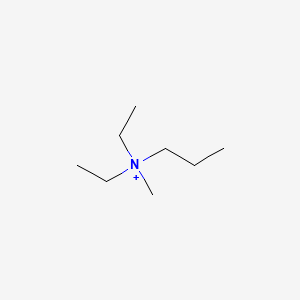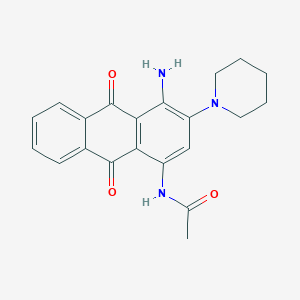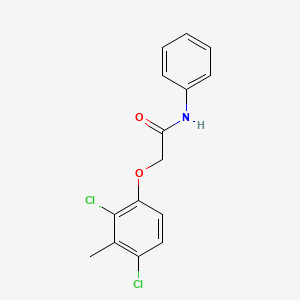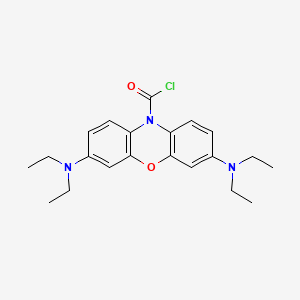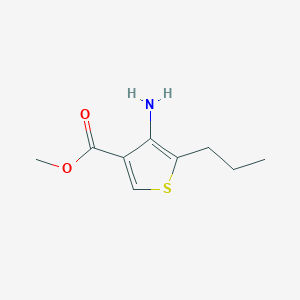
Methyl 4-amino-5-propylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-5-propylthiophene-3-carboxylate is a specialized chemical compound belonging to the thiophene family. Thiophenes are five-membered heterocyclic compounds containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 4-amino-5-propylthiophene-3-carboxylate, can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base . The reaction conditions typically include mild temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent in the large-scale synthesis of these compounds . These methods allow for the precise introduction of functional groups, making the process highly versatile.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5-propylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitution, can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiol derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, enhancing the compound’s versatility .
Scientific Research Applications
Methyl 4-amino-5-propylthiophene-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 4-amino-5-propylthiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to form stable interactions with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Employed as an antispasmodic.
Dorzolamide: Utilized in the treatment of glaucoma.
Tioconazole: An antifungal agent.
Uniqueness
Its combination of an amino group and a carboxylate ester makes it particularly versatile for chemical modifications, enhancing its utility in various research fields .
Properties
CAS No. |
81741-97-1 |
|---|---|
Molecular Formula |
C9H13NO2S |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
methyl 4-amino-5-propylthiophene-3-carboxylate |
InChI |
InChI=1S/C9H13NO2S/c1-3-4-7-8(10)6(5-13-7)9(11)12-2/h5H,3-4,10H2,1-2H3 |
InChI Key |
OEEDGYIGRJXIBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CS1)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


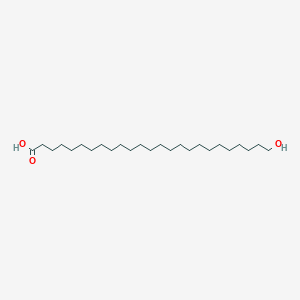
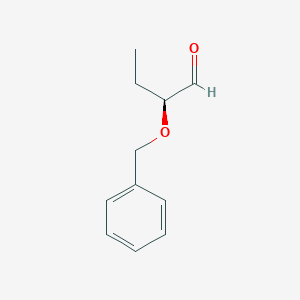
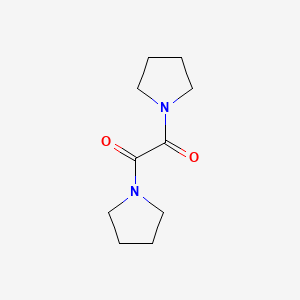
![2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14425074.png)
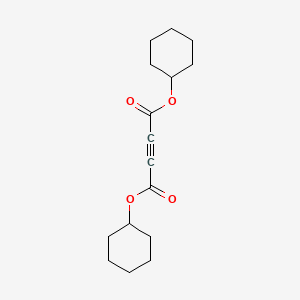
![Ethyl 2-[1-(butylamino)ethylidene]hexanoate](/img/structure/B14425088.png)
